molecular formula C21H29N7 B3863143 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine CAS No. 5541-63-9

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B3863143
CAS No.: 5541-63-9
M. Wt: 379.5 g/mol
InChI Key: XXNWXPYOJIDORD-CJLVFECKSA-N
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Description

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a hydrazinyl group and two piperidin-1-yl groups attached to the triazine ring, along with a 2-methylbenzylidene substituent.

Preparation Methods

The synthesis of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the condensation of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of piperidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-yl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yields .

Scientific Research Applications

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazinyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7/c1-17-10-4-5-11-18(17)16-22-26-19-23-20(27-12-6-2-7-13-27)25-21(24-19)28-14-8-3-9-15-28/h4-5,10-11,16H,2-3,6-9,12-15H2,1H3,(H,23,24,25,26)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWXPYOJIDORD-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416918
Record name AC1NSVS8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-63-9
Record name AC1NSVS8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
Reactant of Route 5
2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
Reactant of Route 6
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2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

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